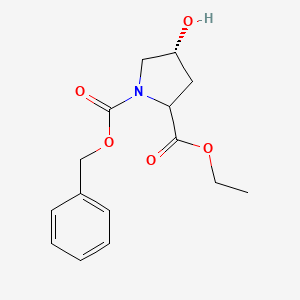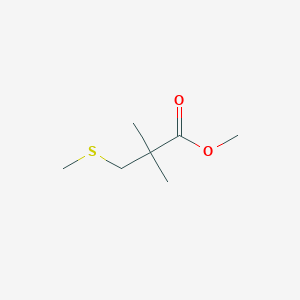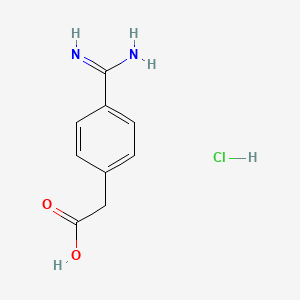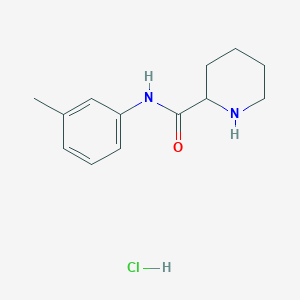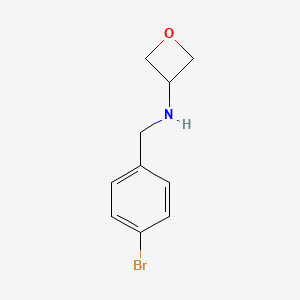
3-エチリデン-ピペリジン
概要
説明
(3Z)-3-Ethylidenepiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom The “3Z” notation indicates the presence of a double bond in the third position of the piperidine ring, with the substituents on the same side (cis configuration)
科学的研究の応用
(3Z)-3-Ethylidenepiperidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
Target of Action
3-Ethylidenepiperidine, also known as (3Z)-3-Ethylidenepiperidine, is a derivative of piperidine . Piperidine derivatives have been found to exhibit a wide range of pharmacological activities, including anticancer potential . The primary targets of these compounds are often cancer cells, such as those found in breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
Mode of Action
Piperidine derivatives have been found to regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/akt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds can lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .
Biochemical Pathways
The biochemical pathways affected by 3-Ethylidenepiperidine are likely to be similar to those affected by other piperidine derivatives. These compounds have been found to regulate multiple signaling pathways such as Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota .
Pharmacokinetics
Piperidine derivatives are known to have remarkable properties like antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities . These properties suggest that 3-Ethylidenepiperidine may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The molecular and cellular effects of 3-Ethylidenepiperidine’s action are likely to be similar to those of other piperidine derivatives. These compounds have been found to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . They also regulate several crucial signaling pathways essential for the establishment of cancers .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-Ethylidenepiperidine typically involves the following steps:
Starting Materials: The synthesis begins with piperidine, which is commercially available or can be synthesized from pyridine.
Formation of the Double Bond:
Industrial Production Methods
In an industrial setting, the production of (3Z)-3-Ethylidenepiperidine may involve large-scale reactions using optimized conditions to maximize yield and purity. Common methods include:
Catalytic Hydrogenation: This method involves the selective reduction of a precursor compound to form the desired product.
Continuous Flow Synthesis: This method involves the use of continuous flow reactors to carry out the synthesis in a controlled and efficient manner.
化学反応の分析
Types of Reactions
(3Z)-3-Ethylidenepiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: The double bond can be reduced to form the saturated piperidine derivative.
Substitution: The ethylidene group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Common reducing agents include hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution Reagents: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or carboxylic acids.
Reduction: May yield the corresponding saturated piperidine.
Substitution: May yield various substituted piperidines.
類似化合物との比較
Similar Compounds
(3E)-3-Ethylidenepiperidine: The trans isomer of (3Z)-3-Ethylidenepiperidine, with the ethylidene group on the opposite side.
3-Methylpiperidine: A similar compound with a methyl group instead of an ethylidene group.
3-Ethylpiperidine: A similar compound with an ethyl group instead of an ethylidene group.
Uniqueness
(3Z)-3-Ethylidenepiperidine is unique due to its specific geometric configuration (cis) and the presence of the ethylidene group, which can influence its reactivity and interactions with other molecules.
特性
IUPAC Name |
(3Z)-3-ethylidenepiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-7-4-3-5-8-6-7/h2,8H,3-6H2,1H3/b7-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDBFXIKMXHJEB-UQCOIBPSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719765 | |
| Record name | (3Z)-3-Ethylidenepiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942576-96-7 | |
| Record name | (3Z)-3-Ethylidenepiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40719765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Cyclobutyl-[1,4]diazepanedihydrochloride](/img/structure/B1456614.png)
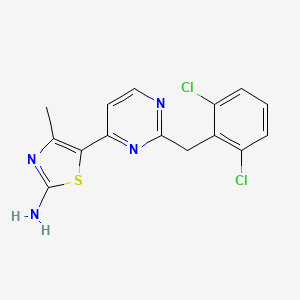
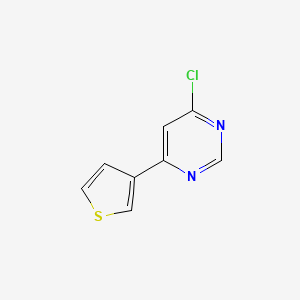
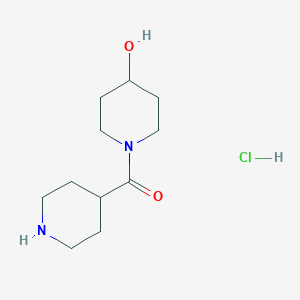
![N,N-Dimethyl-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1456619.png)


![3,4-Dihydro-2(1H)-isoquinolinyl(4,5,6,7-tetra-hydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanone HCl](/img/structure/B1456625.png)

